N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide
Description
N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide: is a chemical compound belonging to the thiazole family, characterized by its sulfur and nitrogen-containing heterocyclic structure. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1,3-thiazole-2-amine and methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane or acetonitrile, under anhydrous conditions, and at room temperature.
Industrial Production Methods: On an industrial scale, the reaction may be optimized for higher yields and purity using continuous flow reactors or large-scale batch reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-(4-methyl-1,3-thiazol-2-yl)methanesulfonic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: N-(4-methyl-1,3-thiazol-2-yl)methanesulfonic acid.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Properties
Molecular Formula |
C5H8N2O2S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-3-10-5(6-4)7-11(2,8)9/h3H,1-2H3,(H,6,7) |
InChI Key |
AFJSSBJIJOHYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Thiazoles, including this compound, have shown antibacterial, antifungal, and antitumor properties. Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways. Industry: The compound is used in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, thiazoles interact with biological targets through their sulfur and nitrogen atoms, which can form strong bonds with enzymes and receptors. The molecular targets and pathways involved vary widely, but often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.
Rifampicin: An antibiotic that also contains a thiazole ring.
Thiamine (Vitamin B1): A vital nutrient with a thiazole moiety.
Uniqueness: N-(4-methyl-1,3-thiazol-2-yl)methanesulfonamide is unique in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiazoles.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
